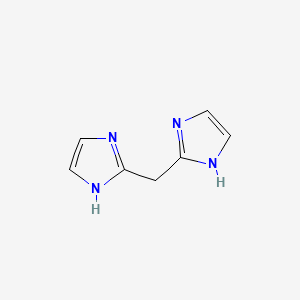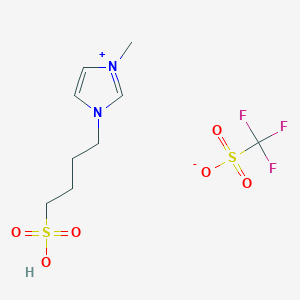
Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin is a modified cyclodextrin derivative where one of the hydroxyl groups on the beta-cyclodextrin ring is replaced with a diethylenetriamine moiety. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification with diethylenetriamine enhances the compound’s ability to form inclusion complexes with various guest molecules, making it useful in a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin typically involves the selective modification of beta-cyclodextrin. The process begins with the activation of the hydroxyl group at the 6-position of beta-cyclodextrin, followed by the introduction of the diethylenetriamine group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by the diethylenetriamine moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of appropriate solvents, catalysts, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin can undergo various chemical reactions, including:
Oxidation: The primary amine groups in the diethylenetriamine moiety can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules.
Biology: Employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.
Industry: Utilized in the formulation of cosmetics and personal care products to improve the stability and efficacy of active ingredients.
Mechanism of Action
The mechanism of action of Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The diethylenetriamine moiety enhances the binding affinity of the cyclodextrin ring, allowing it to encapsulate a wide range of molecules. This encapsulation can protect the guest molecules from degradation, improve their solubility, and facilitate their controlled release.
Comparison with Similar Compounds
Mono-(6-amino-6-deoxy)-beta-Cyclodextrin: Similar structure but with an amino group instead of diethylenetriamine.
Mono-(6-(ethylenediamine)-6-deoxy)-beta-Cyclodextrin: Contains ethylenediamine instead of diethylenetriamine.
Uniqueness: Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin is unique due to the presence of the diethylenetriamine moiety, which provides multiple binding sites and enhances the compound’s ability to form stable inclusion complexes. This makes it particularly useful in applications requiring strong and selective binding of guest molecules.
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-(2-aminoethylamino)ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H81N3O34/c47-1-2-48-3-4-49-5-12-33-19(56)26(63)40(70-12)78-34-13(6-50)72-42(28(65)21(34)58)80-36-15(8-52)74-44(30(67)23(36)60)82-38-17(10-54)76-46(32(69)25(38)62)83-39-18(11-55)75-45(31(68)24(39)61)81-37-16(9-53)73-43(29(66)22(37)59)79-35-14(7-51)71-41(77-33)27(64)20(35)57/h12-46,48-69H,1-11,47H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJKMDJYLUFBZ-ITVKMGITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H81N3O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


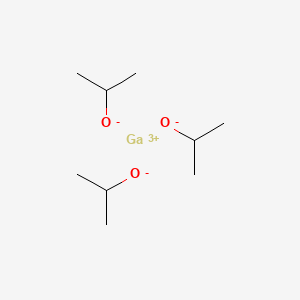
![1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3069343.png)
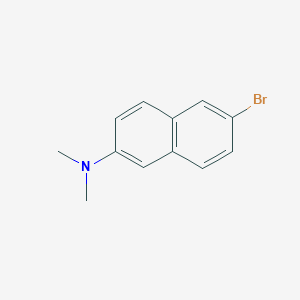
![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
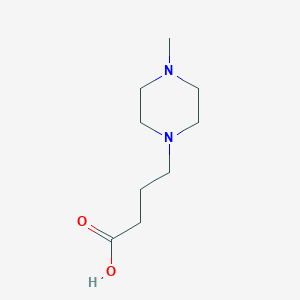
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
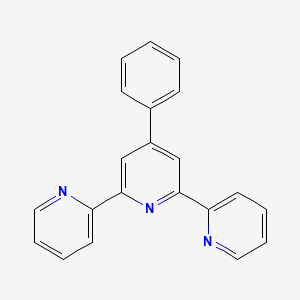
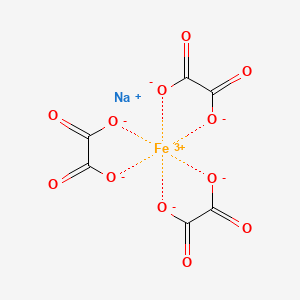

![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
